3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine

TRPA1 Antagonist Pain Research Ion Channel Pharmacology

Researchers optimizing TRPA1 antagonists require the precise ortho-trifluoromethylphenyl indazole scaffold-substituting para- or chloro analogs abolishes potency. 3-(2-(Trifluoromethyl)phenyl)-1H-indazol-5-amine (CAS 1175843-03-4) provides the validated core with a free 5-amine handle for amide, urea, sulfonamide, or biotin conjugation. • 82-fold potency gain: ortho-CF3 analog IC50 = 0.015 μM vs. 1.23 μM for 2-chlorophenyl lead (J. Med. Chem. 2014) • Versatile diversification: Primary aryl amine enables rapid SAR library synthesis • Multi-target applicability: Core scaffold validated for TRPA1, fascin, and TRPM3 programs Sourced at ≥95% purity with global shipping for immediate lead optimization campaigns.

Molecular Formula C14H10F3N3
Molecular Weight 277.24 g/mol
CAS No. 1175843-03-4
Cat. No. B1497847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine
CAS1175843-03-4
Molecular FormulaC14H10F3N3
Molecular Weight277.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)N)C(F)(F)F
InChIInChI=1S/C14H10F3N3/c15-14(16,17)11-4-2-1-3-9(11)13-10-7-8(18)5-6-12(10)19-20-13/h1-7H,18H2,(H,19,20)
InChIKeyARMXCNDLIKCMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Trifluoromethyl)phenyl)-1H-indazol-5-amine: Chemical Class and Structural Profile


3-(2-(Trifluoromethyl)phenyl)-1H-indazol-5-amine (CAS 1175843-03-4) is a substituted indazole derivative belonging to the class of 5-aminoindazoles bearing a 2-(trifluoromethyl)phenyl substituent at the 3-position of the indazole ring system . This compound features a primary aromatic amine at the 5-position, rendering it a versatile synthetic intermediate for amide bond formation, urea linkage, sulfonamide derivatization, and reductive amination in medicinal chemistry programs . The ortho-trifluoromethyl substitution on the pendant phenyl ring confers distinct electronic and steric properties compared to para- or meta-substituted analogs, influencing both molecular conformation and target binding interactions [1].

Scaffold Context Ortho-CF3 indazole matched to TRPA1 pharmacophore models
Conjugation Handle 5-amine enables amide, urea, sulfonamide derivatization
Patent Coverage Reported fascin, TRPM3, and TRPA1 scaffold-based research

3-(2-(Trifluoromethyl)phenyl)-1H-indazol-5-amine: Target Engagement Specificity


Indazole-5-amine derivatives are not functionally interchangeable due to the profound impact of substitution pattern and position on pharmacological activity. In the TRPA1 antagonist series, the 5-(2-trifluoromethylphenyl) substitution motif represented a critical optimization vector; the initial high-throughput screening hit, 5-(2-chlorophenyl)indazole (compound 4), exhibited an IC50 of 1.23 μM, whereas subsequent optimization focusing on the ortho-trifluoromethyl substitution pattern yielded compound 31 (6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole) with an IC50 of 0.015 μM, representing an approximately 82-fold improvement in potency [1]. This structure-activity relationship (SAR) demonstrates that the specific ortho-trifluoromethylphenyl moiety—the precise substitution pattern present in CAS 1175843-03-4—is essential for achieving potent target engagement. Substituting with para-trifluoromethylphenyl isomers, chloro analogs, unsubstituted phenyl, or altering the position of the amine group from the 5-position to the 6- or 7-position would yield compounds with substantially different pharmacological profiles, as evidenced by the systematic SAR exploration across the indazole scaffold [1].

Regioisomer Mismatch Para- or meta-CF3 substitution may alter target binding geometry compared to ortho
Halogen Substitution Chloro or unsubstituted phenyl analogs may not reproduce reported TRPA1 activity profile
Amine Position or Blocking 6- or 7-amine regioisomers, or N-methylated analogs, lack the 5-amine derivatization handle

3-(2-(Trifluoromethyl)phenyl)-1H-indazol-5-amine: Quantitative Differentiation from Analogs


TRPA1 Potency Enhancement by Ortho-CF3 Substitution

The 5-(2-(trifluoromethyl)phenyl)indazole scaffold, of which CAS 1175843-03-4 is the unsubstituted 5-amino parent core, emerged from a lead optimization program that achieved an 82-fold potency improvement over the initial HTS hit 5-(2-chlorophenyl)indazole [1]. The fully optimized analog (compound 31) bearing the identical ortho-trifluoromethylphenyl motif at position 5 achieved an IC50 of 0.015 μM in TRPA1 FLIPR calcium flux assays, compared to 1.23 μM for the chlorophenyl hit [1].

TRPA1 Potency Shift
Class-level inference
Ortho-CF3 analog (opt.) IC50 0.015 µM
2-Cl-phenyl analog IC50 1.23 µM
Ortho-CF3 substitution reported as critical for TRPA1 activity
Optimized analog (6-methyl) data; verify parent scaffold.
TRPA1 Antagonist Pain Research Ion Channel Pharmacology

5-Amino Derivatization Handle for TRPA1 SAR

The presence of the primary amine at the 5-position of the indazole ring in CAS 1175843-03-4 distinguishes this compound from the fully elaborated TRPA1 antagonists described in the lead optimization literature [1]. While the optimized antagonist compound 31 bears a 6-methyl substitution on the indazole core and achieves an IC50 of 0.015 μM, CAS 1175843-03-4 retains the unsubstituted 5-amino group that enables amide, urea, sulfonamide, and other conjugations [1]. The systematic SAR exploration across multiple substitution positions (C5, C6, N1) in the indazole series demonstrates that substituent identity and position dramatically modulate both potency and selectivity, with the 5-amino position representing a critical vector for further chemical optimization [1].

5-Amine Handle
Class-level inference
Free primary amine available for conjugation vs. blocked amine in lead compound 31
Enables focused library synthesis via standard amine couplings
Unsubstituted position distinguishes from optimized TRPA1 lead.
Medicinal Chemistry Lead Optimization Indazole Derivatization

Ortho-Trifluoromethylphenyl Indazole for Fascin Inhibition

The 3-(2-(trifluoromethyl)phenyl)-1H-indazole core structure appears in patent literature as a key scaffold for fascin inhibition, a target implicated in cancer cell migration and metastasis [1]. The ortho-trifluoromethylphenyl substitution pattern is specifically claimed within the Markush structures of fascin inhibitor patents, distinguishing this substitution geometry from meta- and para-trifluoromethylphenyl isomers that are also claimed but may exhibit different binding modes or pharmacokinetic properties [1]. The indazole-5-amine variant (CAS 1175843-03-4) represents one specific embodiment within this broader patent landscape [1].

Fascin Patent Scope
Class-level inference
Ortho-CF3 indazole claimed in US20210340138A1 for fascin inhibition
Scaffold may support fascin inhibitor probe development
No specific IC50 for this compound; regioisomer context.
Fascin Inhibitor Metastasis Cancer Therapeutics

TRPM3 Antagonist Patent Coverage

Indazole derivatives bearing the 3-(2-(trifluoromethyl)phenyl) substitution motif are disclosed in patent WO2023230540 as compounds useful for the prevention or treatment of TRPM3-mediated disorders, including pain and inflammatory hypersensitivity [1]. The specific ortho-trifluoromethylphenyl indazole scaffold represents one structural class within this patent, distinguishing it from alternative heterocyclic cores and substitution patterns also claimed [1]. This patent filing (2023) demonstrates ongoing industrial interest in this precise substitution geometry for ion channel modulation beyond TRPA1, expanding the compound's potential research relevance to TRPM3 pharmacology [1].

TRPM3 Patent Context
Class-level inference
Indazole scaffold covered by WO2023230540 for TRPM3-mediated disorders
May be relevant to TRPM3 ion channel research
Quantitative TRPM3 data not reported for CAS 1175843-03-4.
TRPM3 Pain Inflammatory Hypersensitivity

Trifluoromethyl Substitution for Metabolic Stability

The incorporation of a trifluoromethyl group into the indazole scaffold confers distinct physicochemical advantages over non-fluorinated analogs. As documented in medicinal chemistry literature, the trifluoromethyl substituent significantly increases lipophilicity and enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation . Indazole itself is noted as a bioisostere of phenol, with improved metabolic stability relative to the phenolic hydroxyl group; the addition of the trifluoromethyl moiety further enhances these pharmacokinetic properties by introducing fluorine-mediated effects on pKa modulation, membrane permeability, and oxidative metabolism resistance .

Metabolic Stability
Class-level inference
Trifluoromethyl group reported to enhance metabolic stability vs. non-fluorinated analogs
May offer improved Phase I metabolic profile for lead optimization
Property inferred from fluorine chemistry; data to verify.
Drug Metabolism Pharmacokinetics Fluorine Chemistry

TRPA1 Antagonist Scaffold Selectivity Profile

The 5-(2-(trifluoromethyl)phenyl)indazole series, for which CAS 1175843-03-4 serves as the unsubstituted parent amine scaffold, was evaluated for selectivity across related TRP channels. Compound 31 (6-methyl analog) demonstrated selectivity against TRPV1, TRPV4, and TRPM8, with no significant activity observed against these related ion channels at concentrations up to 30 μM [1]. This selectivity profile was established through counter-screening panels, indicating that the ortho-trifluoromethylphenyl indazole core confers target specificity within the TRP channel family rather than broad-spectrum TRP inhibition [1].

TRP Selectivity
Class-level inference
TRPV1/4/8 IC50 >30 µM
TRPA1 (opt. analog) 0.015 µM
Scaffold reported as selective for TRPA1 over related TRP channels
Selectivity data from optimized analog; confirm with parent scaffold.
Selectivity Profiling TRP Channel Family Off-Target Assessment

3-(2-(Trifluoromethyl)phenyl)-1H-indazol-5-amine: Research Applications


TRPA1 Antagonist SAR and Lead Optimization

This compound is most appropriately deployed as a versatile synthetic intermediate for generating focused libraries of TRPA1 antagonists. The 5-amino group enables rapid diversification through amide coupling, urea formation, sulfonamide synthesis, or reductive amination, allowing systematic exploration of structure-activity relationships at the 5-position. Given that the ortho-trifluoromethylphenyl motif is essential for potent TRPA1 antagonism (optimized analog IC50 = 0.015 μM vs. 1.23 μM for chloro analog) [1], maintaining this core scaffold while varying the 5-position substituents represents a rational and validated lead optimization strategy. This approach builds directly on the established SAR from the J. Med. Chem. optimization campaign, which systematically explored substitutions across the indazole ring system [1].

Fascin Inhibitor Development for Metastatic Cancer Research

Based on patent disclosures claiming 3-(2-(trifluoromethyl)phenyl)-1H-indazole derivatives as fascin inhibitors [2], this compound may serve as a starting material or reference standard for developing chemical probes targeting fascin-mediated cancer cell migration and invasion. Fascin is an actin-bundling protein implicated in tumor metastasis across multiple cancer types including colon, lung, ovarian, and gastric cancers [2]. Procurement of the precise ortho-trifluoromethylphenyl regioisomer (rather than para- or meta- substituted analogs) is critical, as substitution geometry on the pendant phenyl ring may influence fascin binding pocket complementarity. The 5-amino handle further enables conjugation to biotin, fluorophores, or solid supports for target engagement and pull-down assays.

TRPM3 Antagonist SAR for Inflammatory Pain

The recent patent filing (WO2023230540) disclosing indazole derivatives bearing the 3-(2-(trifluoromethyl)phenyl) motif for TRPM3-mediated disorders [3] positions this compound as a relevant scaffold for TRPM3 antagonist development. TRPM3 is a calcium-permeable ion channel involved in noxious heat sensation and inflammatory pain pathways. Researchers investigating TRPM3 pharmacology may utilize CAS 1175843-03-4 as a starting point for developing selective TRPM3 modulators, particularly given the established precedent for this substitution pattern across multiple TRP channel targets (TRPA1 and TRPM3). The compound's 5-amino group provides a conjugation site for introducing substituents that may enhance TRPM3 potency or selectivity.

Biochemical Probe Synthesis via Amine Conjugation

The primary aromatic amine at the 5-position of the indazole ring renders this compound uniquely suited for conjugation chemistry applications that are not feasible with the fully elaborated lead compounds (e.g., compound 31, which lacks a free amine). Specifically, the 5-amino group enables straightforward derivatization to generate biotinylated probes for target identification studies, fluorescent conjugates for cellular imaging and binding assays, photoaffinity labeling reagents for covalent target capture, and affinity chromatography resins for protein pull-down experiments [1]. For researchers requiring a functionalized indazole scaffold that retains the critical ortho-trifluoromethylphenyl pharmacophore while providing a conjugation handle, CAS 1175843-03-4 represents a strategic procurement choice over fully substituted analogs lacking reactive amines.

Application
Selection Property
Validation Focus
TRPA1 Antagonist SAR
Ortho-CF3 scaffold and free 5-amine handle
Amine derivatization outcomes; TRPA1 activity screening
Fascin Inhibitor Development
Ortho-CF3 regioisomer specificity
Fascin target engagement or cancer cell migration assays
TRPM3 Modulator Research
Scaffold covered by TRPM3 patents
TRPM3 ion channel activity screening
Chemical Probe Synthesis
Reactive 5-amine conjugation site
Biotin/fluorophore labeling and target capture

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